molecular formula C12H15NO3 B13320343 Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Cat. No.: B13320343
M. Wt: 221.25 g/mol
InChI Key: LBTDXLGZASORSM-QMMMGPOBSA-N
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Description

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is part of the oxazepine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate can be achieved through various methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . These reactions typically yield high-purity products with good overall yields.

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques, which streamline the process and reduce the need for multiple purification steps. These methods may involve the use of copper catalysis or microwave-induced reactions to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions include various substituted oxazepine derivatives, which can exhibit different pharmacological properties depending on the introduced functional groups .

Scientific Research Applications

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the nervous system . This compound can also interact with reactive oxygen species, exhibiting antioxidant properties that protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration allows it to exhibit a distinct set of pharmacological activities and makes it a valuable compound for further research and development .

Biological Activity

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a heterocyclic compound belonging to the oxazepine family. Its unique structure and functional groups contribute to a range of biological activities that have been the subject of various research studies. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO3
  • Molecular Weight : Approximately 221.25 g/mol
  • Structure : The compound features a seven-membered ring containing nitrogen and oxygen atoms, with a methyl group at the 2-position and a carboxylate ester at the 8-position.

Pharmacological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that compounds within the oxazepine family show potential as antitumor agents. For instance, derivatives have demonstrated inhibitory effects on cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of specific functional groups enhances its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of oxazepines suggest that they may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play crucial roles in tumor growth and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study ADemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent antitumor activity.
Study BReported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study CShowed neuroprotective effects in vivo by reducing oxidative stress markers in rodent models of neurodegeneration.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl (2S)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

InChI

InChI=1S/C12H15NO3/c1-8-6-13-7-10-4-3-9(12(14)15-2)5-11(10)16-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1

InChI Key

LBTDXLGZASORSM-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CNCC2=C(O1)C=C(C=C2)C(=O)OC

Canonical SMILES

CC1CNCC2=C(O1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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